molecular formula C29H46N2O2 B12464740 N,N'-(methanediyldicyclohexane-4,1-diyl)bisbicyclo[2.2.1]heptane-2-carboxamide

N,N'-(methanediyldicyclohexane-4,1-diyl)bisbicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B12464740
M. Wt: 454.7 g/mol
InChI Key: GRLOPYRBEPJKGO-UHFFFAOYSA-N
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Description

N,N’-(methanediyldicyclohexane-4,1-diyl)bisbicyclo[221]heptane-2-carboxamide is a complex organic compound featuring a unique structure that incorporates both cyclohexane and bicyclo[221]heptane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(methanediyldicyclohexane-4,1-diyl)bisbicyclo[2.2.1]heptane-2-carboxamide typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular construction of the compound, which can be further derivatized through numerous transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the photochemical synthesis and optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-(methanediyldicyclohexane-4,1-diyl)bisbicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the bicyclic structure, potentially leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

N,N’-(methanediyldicyclohexane-4,1-diyl)bisbicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N,N’-(methanediyldicyclohexane-4,1-diyl)bisbicyclo[2.2.1]heptane-2-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(methanediyldicyclohexane-4,1-diyl)bisbicyclo[2.2.1]heptane-2-carboxamide is unique due to its combination of cyclohexane and bicyclo[2.2.1]heptane structures, which provide a distinct set of chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C29H46N2O2

Molecular Weight

454.7 g/mol

IUPAC Name

N-[4-[[4-(bicyclo[2.2.1]heptane-2-carbonylamino)cyclohexyl]methyl]cyclohexyl]bicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C29H46N2O2/c32-28(26-16-20-1-7-22(26)14-20)30-24-9-3-18(4-10-24)13-19-5-11-25(12-6-19)31-29(33)27-17-21-2-8-23(27)15-21/h18-27H,1-17H2,(H,30,32)(H,31,33)

InChI Key

GRLOPYRBEPJKGO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CC2CCC(CC2)NC(=O)C3CC4CCC3C4)NC(=O)C5CC6CCC5C6

Origin of Product

United States

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